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Hexadecanoic acid, 11-(acetyloxy)-, (S)-, also known as palmitic acid 11-acetate, is a fatty acid derivative characterized by a long hydrocarbon chain. This compound features a saturated fatty acid backbone (hexadecanoic acid) with an acetoxy group at the 11th carbon position, which influences its chemical properties and biological activities. Its molecular formula is , and it has a molecular weight of approximately 300.48 g/mol. The presence of the acetoxy group enhances its reactivity compared to hexadecanoic acid, allowing for various chemical transformations and applications in biochemical processes.
These reactions are essential for its utilization in synthetic organic chemistry and industrial applications.
Hexadecanoic acid derivatives exhibit various biological activities:
The synthesis of hexadecanoic acid, 11-(acetyloxy)-, (S)- can be achieved through several methods:
These methods allow for the efficient production of this compound for research and industrial purposes.
Hexadecanoic acid, 11-(acetyloxy)-, (S)- has several applications across various fields:
Research into the interactions of hexadecanoic acid derivatives has revealed significant insights:
These interactions underscore the compound's relevance in metabolic research and therapeutic development.
Hexadecanoic acid, 11-(acetyloxy)-, (S)- shares structural similarities with several other fatty acids and their derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Hexadecanoic Acid | Saturated fatty acid; no acetoxy group | |
| Octadecanoic Acid | Saturated fatty acid; longer carbon chain | |
| Hexadecenoic Acid | Unsaturated counterpart; contains double bond | |
| Hexadecenoic Acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | Hydroxylated derivative; more polar than palmitate | |
| Pentadecanoic Acid | Shorter carbon chain; saturated |
Hexadecanoic acid, 11-(acetyloxy)-, (S)- is unique due to its specific acetoxy substitution at the 11th carbon position, which alters its reactivity and biological properties compared to other similar compounds. This modification enhances its potential applications in pharmaceuticals and biotechnology.